(1R,2S,5R)-(-)-Menthyl amine
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Overview
Description
(1R,2S,5R)-(-)-Menthyl amine is a chiral amine derived from menthol, a naturally occurring compound found in peppermint and other mint oils. This compound is known for its cooling sensation and is widely used in various applications, including pharmaceuticals, cosmetics, and as a chiral auxiliary in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-(-)-Menthyl amine typically involves the reduction of menthone, followed by amination. One common method is the reductive amination of menthone using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic hydrogenation of menthone in the presence of ammonia. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting amine is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-(-)-Menthyl amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(1R,2S,5R)-(-)-Menthyl amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-(-)-Menthyl amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an agonist or antagonist at certain receptor sites, modulating their activity. The compound’s cooling effect is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-(-)-Menthol: A closely related compound with similar cooling properties but lacks the amine group.
(1S,2R,5S)-(+)-Menthyl amine: The enantiomer of (1R,2S,5R)-(-)-Menthyl amine with different stereochemistry.
(1R,2S,5R)-(-)-Menthyl acetate: An ester derivative with different chemical properties and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of an amine group, which allows it to participate in a variety of chemical reactions and interact with biological targets in specific ways. Its ability to induce chirality in other molecules makes it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVMELMSQHWLY-YMQJAAJZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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